molecular formula C22H16BrCl2N3O3 B12014181 2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-N-(2,5-DI-CL-PH)-2-oxoacetamide CAS No. 765274-37-1

2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-N-(2,5-DI-CL-PH)-2-oxoacetamide

Katalognummer: B12014181
CAS-Nummer: 765274-37-1
Molekulargewicht: 521.2 g/mol
InChI-Schlüssel: DHVWTVPUNRCYKF-RPPGKUMJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-N-(2,5-DI-CL-PH)-2-oxoacetamide is a synthetic organic compound that belongs to the class of hydrazones

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-N-(2,5-DI-CL-PH)-2-oxoacetamide typically involves the condensation of a hydrazine derivative with an aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography, and quality control measures to ensure the consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-N-(2,5-DI-CL-PH)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazines or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-N-(2,5-DI-CL-PH)-2-oxoacetamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other hydrazones and related derivatives, such as:

  • 2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-N-(2,5-DI-CL-PH)-2-oxoacetamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds

Eigenschaften

CAS-Nummer

765274-37-1

Molekularformel

C22H16BrCl2N3O3

Molekulargewicht

521.2 g/mol

IUPAC-Name

N'-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-N-(2,5-dichlorophenyl)oxamide

InChI

InChI=1S/C22H16BrCl2N3O3/c23-16-7-5-14(6-8-16)13-31-20-4-2-1-3-15(20)12-26-28-22(30)21(29)27-19-11-17(24)9-10-18(19)25/h1-12H,13H2,(H,27,29)(H,28,30)/b26-12+

InChI-Schlüssel

DHVWTVPUNRCYKF-RPPGKUMJSA-N

Isomerische SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl)OCC3=CC=C(C=C3)Br

Kanonische SMILES

C1=CC=C(C(=C1)C=NNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl)OCC3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.